Benzothiazoline, 3-methyl-2-methylene-

Description

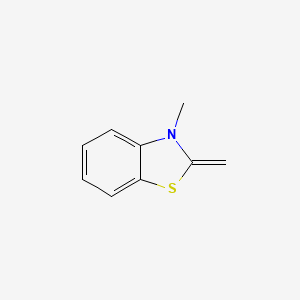

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-methylidene-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAHHKWRGZEJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C)SC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291178 | |

| Record name | Benzothiazoline, 3-methyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23574-67-6 | |

| Record name | Benzothiazoline, 3-methyl-2-methylene- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazoline, 3-methyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzothiazoline, 3 Methyl 2 Methylene and Its Derivatives

In Situ Generation Strategies for 2-Methylenebenzothiazolines

The most common approach to accessing the reactive 2-methylenebenzothiazoline core is through in situ generation from stable precursors. This method circumvents the challenges associated with the isolation of the highly reactive monomer.

Generation from 2-Methylbenzothiazolium Salts

The foundation for producing 2-methylenebenzothiazolines lies in the deprotonation of a 2,3-dialkylbenzothiazolium salt. The methyl group at the 2-position is rendered sufficiently acidic by the adjacent quaternary nitrogen atom, allowing for its deprotonation by a suitable base. This process generates the transient 2-methylene-3-alkylbenzothiazoline.

The general scheme for this transformation is as follows:

This equilibrium is fundamental to many synthetic applications, where the in situ generated methylene (B1212753) base is immediately trapped by a reagent present in the reaction mixture.

Triethylamine-Mediated Pathways

Triethylamine (B128534) is a commonly employed base for the deprotonation of 2-methylbenzothiazolium salts due to its suitable basicity and its role as a non-nucleophilic base, which minimizes side reactions. The reaction is typically carried out in an appropriate organic solvent, where the triethylamine abstracts a proton from the 2-methyl group, shifting the equilibrium towards the formation of the 2-methylenebenzothiazoline.

For instance, the in situ generation of 2-methylene-3-phenacylbenzothiazoline and 3-benzyl-2-methylenebenzothiazoline from their corresponding 2-methylbenzothiazolium bromides is effectively achieved using triethylamine. This intermediate can then be utilized in various reactions, such as with methylenecyclopropenes. The choice of solvent and reaction temperature can influence the rate of formation and the subsequent reactivity of the methylene base.

Controlled Synthesis Approaches for Monomeric 2-Methylenebenzothiazoline Derivatives

The isolation of monomeric 2-methylenebenzothiazolines is challenging due to their high reactivity. However, by introducing specific substituents on the nitrogen atom or the methylene group, stable, isolable derivatives can be synthesized. These modifications can either sterically hinder dimerization or electronically stabilize the exocyclic double bond.

One strategy involves the use of bulky N-substituents, which can sterically protect the reactive methylene group and prevent the approach of another monomer for dimerization. Another approach is to introduce electron-withdrawing groups on the methylene carbon, which can delocalize the electron density of the double bond and increase the stability of the monomer.

The following table provides examples of reaction conditions for the synthesis of various benzothiazole (B30560) derivatives, some of which are precursors to or derivatives of 2-methylenebenzothiazolines.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-Phenacylbenzothiazolium bromides | Organic or inorganic base, aerobic conditions | N-Formyl-2-benzoyl benzothiazoline (B1199338) | Moderate to good |

| 2-Aminobenzethiol | Oxalyl chloride, triethylamine, benzene (B151609) | 1,4-Benzothiazine-2,3-dione | Not specified |

| 2-Aminobenzothiazole, aldehyde, malononitrile | Magnesium oxide, 12-tungstophosphoric acid | 4-Amino-2-aryl-2H-pyrimido[1,2-b] nih.govresearchgate.netbenzothiazole-3-carbonitriles | High |

Synthetic Modifications and Derivatization Strategies of the 2-Methylene Moiety

The exocyclic methylene group in 2-methylenebenzothiazolines is a versatile handle for further synthetic transformations. Its nucleophilic character allows it to react with a variety of electrophiles, leading to a diverse range of functionalized benzothiazoline derivatives.

Cycloaddition reactions are a prominent class of reactions involving the 2-methylene moiety. For example, in situ generated 2-methylenebenzothiazolines can participate in [3+2] cycloaddition reactions with various dipolarophiles. These reactions provide a powerful tool for the construction of complex heterocyclic systems containing the benzothiazoline core.

Substituent Effects on Synthetic Outcomes

The nature of the substituents on the benzothiazole ring and the nitrogen atom can significantly influence the outcome of synthetic reactions. Both electronic and steric effects play a crucial role in determining the stability of the 2-methylenebenzothiazoline intermediate and its subsequent reactivity.

Electron-donating groups on the benzothiazole ring can increase the nucleophilicity of the exocyclic methylene group, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups can decrease its nucleophilicity and may also influence the stability of the monomer.

Steric hindrance from bulky substituents, particularly at the N-3 position or on the benzene ring, can direct the approach of reagents and influence the regioselectivity of reactions. For instance, in acylation reactions of related heterocyclic systems, bulky substituents can shield one reactive site, favoring reaction at a less hindered position. This principle can be extrapolated to the reactions of 2-methylenebenzothiazolines, where steric bulk can control the stereochemical outcome of additions to the methylene group.

The table below summarizes the influence of substituents on the properties and reactions of related heterocyclic systems, which can provide insights into the behavior of substituted 2-methylenebenzothiazolines.

| System | Substituent Effect | Observation |

| N7-Alkylated Guanosines | Electron-withdrawing groups on the alkyl substituent | Increased stability towards imidazole (B134444) ring opening. |

| Ferrocene | Electron-withdrawing groups (e.g., -COOH) | Shifts redox potential to be more positive. |

| Ferrocene | Electron-releasing groups (e.g., -CH3) | Shifts redox potential to be more negative. |

| Pyridylmetal Complexes | Bulky substituents on N-aryl groups | Increased thermostability of the complex. |

Reactivity Profiles and Mechanistic Investigations

Enamine Reactivity of the 2-Methylene Moiety

The nitrogen atom of the benzothiazoline (B1199338) ring donates its lone pair of electrons into the exocyclic double bond, creating a high electron density on the terminal methylene (B1212753) carbon. This polarization, which can be represented by a resonance structure with a negative charge on the carbon and a positive charge on the nitrogen (an iminium salt), confers significant nucleophilic character to the methylene group. This enamine-type reactivity is central to its utility in forming new carbon-carbon bonds.

The nucleophilic methylene carbon of 3-methyl-2-methylenebenzothiazoline readily attacks electrophilic alkylating agents, such as alkyl halides, in a reaction analogous to the Stork enamine alkylation. purechemistry.orgdiva-portal.org This reaction proceeds via an SN2 mechanism, where the enamine attacks the alkyl halide, displacing the halide and forming a C-alkylated iminium salt intermediate. purechemistry.orgdiva-portal.org Subsequent hydrolysis of this salt can regenerate a carbonyl group, making the methylene base a synthetic equivalent of a ketone enolate. diva-portal.org

The first documented reaction of a similar enamine system, 1,3,3-trimethyl-2-methyleneindoline (B94422) (Fischer's base), was a double alkylation with methyl iodide. osf.io This highlights the strong nucleophilicity of the methylene carbon, which can sometimes lead to multiple alkylations if not controlled. The general mechanism involves the attack of the methylene carbon on the alkyl halide, followed by elimination of a proton from the newly formed alkylated methylene group to regenerate the enamine, which can then react again.

Table 1: Representative Alkylation Reactions of Methylene Bases

| Methylene Base | Alkylating Agent | Product Structure (Iminium Salt) |

|---|---|---|

| 3-Methyl-2-methylenebenzothiazoline | Methyl Iodide | 2-Ethyl-3-methylbenzothiazol-3-ium iodide |

| 3-Methyl-2-methylenebenzothiazoline | Benzyl Bromide | 3-Methyl-2-phenethylbenzothiazol-3-ium bromide |

This table is illustrative of the expected products based on established enamine reactivity.

Similar to alkylation, the enamine functionality of 3-methyl-2-methylenebenzothiazoline facilitates acylation reactions with electrophiles like acyl chlorides and anhydrides. diva-portal.org The reaction mechanism involves the nucleophilic attack of the exocyclic methylene carbon on the carbonyl carbon of the acyl halide. sigmaaldrich.com This is followed by the elimination of the leaving group (e.g., chloride) to form a stable C-acylated iminium salt. sigmaaldrich.com These intermediates are effectively β-dicarbonyl compounds upon hydrolysis. purechemistry.org This reaction is a cornerstone of the Stork enamine synthesis, valued for its ability to avoid issues of over-reaction that can occur with enolates. diva-portal.org

Table 2: Representative Acylation Reactions of Methylene Bases

| Methylene Base | Acylating Agent | Product Structure (Iminium Salt) |

|---|---|---|

| 3-Methyl-2-methylenebenzothiazoline | Acetyl Chloride | 3-Methyl-2-(2-oxopropyl)benzothiazol-3-ium chloride |

| 3-Methyl-2-methylenebenzothiazoline | Benzoyl Chloride | 3-Methyl-2-(2-oxo-2-phenylethyl)benzothiazol-3-ium chloride |

This table is illustrative of the expected products based on established enamine reactivity.

The Knoevenagel condensation is a fundamental organic reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. nih.govwikipedia.org While traditional benzothiazoles are generally not suitable substrates for this reaction, their quaternary salts, such as 2,3-dimethylbenzothiazolium iodide, react readily with aromatic aldehydes in the presence of a base like piperidine. nih.govpearson.com In this process, the base facilitates the in-situ formation of the highly reactive 3-methyl-2-methylenebenzothiazoline, which then acts as the nucleophile.

The methylene base attacks the carbonyl carbon of the aldehyde, leading to a β-hydroxy intermediate. sigmaaldrich.com Subsequent dehydration yields a highly conjugated product, typically a styryl dye. organic-chemistry.org This reaction is a key method for the synthesis of various polymethine and styryl cyanine (B1664457) dyes, which have applications as fluorescent probes and photosensitizers. diva-portal.orgpearson.comorganic-chemistry.org

Table 3: Synthesis of Styryl Dyes via Knoevenagel-type Condensation

| Benzothiazolium Salt | Aldehyde | Catalyst | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2,3-Dimethylbenzothiazolium methyl sulfate | 4-Thiomorpholinobenzaldehyde | Piperidine | (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium methyl sulfate | High | organic-chemistry.org |

| 1-Ethyl-2-methylquinolin-1-ium | 1-Ethyl-1H-indole-3-carbaldehyde | Sodium Acetate | (E)-1-Ethyl-2-(2-(1-ethyl-1H-indol-3-yl)vinyl)quinolin-1-ium | 48% | purechemistry.org |

| Quaternized Furo[3,2-d]pyrazolium salt | 4-Nitrobenzaldehyde | Piperidine | 3-(4-Nitrostyryl) cyanine dye | - | osf.io |

Cycloaddition Reactions of 2-Methylenebenzothiazoline

Cycloaddition reactions offer a powerful method for constructing cyclic and heterocyclic systems in a single step. researchgate.net The electron-rich nature of the exocyclic double bond in 3-methyl-2-methylenebenzothiazoline suggests its potential participation as a 2π-electron component in various cycloaddition reactions.

A review of the scientific literature did not yield specific studies on the cycloaddition reaction between 3-methyl-2-methylenebenzothiazoline and methylenecyclopropenes.

A review of the scientific literature did not yield specific studies on the formation of cross-conjugated systems from the reaction of 3-methyl-2-methylenebenzothiazoline with methylenecyclopropenes.

Electron Transfer and Redox Behavior of Benzothiazoline-Type Compounds

Benzothiazoline and its derivatives are notable for their electron and hydrogen-donating capabilities, playing significant roles in various chemical transformations. nih.govacs.orgthieme-connect.com Their pre-aromatic nature is a key driver for their reactivity, as the transformation to the aromatic benzothiazole (B30560) form provides a strong thermodynamic driving force for reactions. nih.gov

Benzothiazolines have been identified as highly efficient reducing agents, particularly in the organocatalytic transfer hydrogenation of imines and nitroarenes. acs.orgnih.govthieme-connect.com This process typically involves the transfer of a hydride from the benzothiazoline to a substrate, facilitated by a catalyst, often a chiral Brønsted acid like phosphoric acid. acs.orgnih.gov Upon donating the hydride, the benzothiazoline is converted to the more stable aromatic benzothiazole. acs.org

The general mechanism for the transfer hydrogenation of a ketimine using a benzothiazoline in the presence of a chiral phosphoric acid catalyst can be summarized as follows:

The chiral phosphoric acid activates both the ketimine and the benzothiazoline. nih.gov

The acidic proton of the phosphoric acid protonates the imine, making it more electrophilic. nih.gov

The basic phosphoryl oxygen of the catalyst interacts with the N-H proton of the benzothiazoline, facilitating the hydride transfer. nih.gov

A hydride is transferred from the C2 position of the benzothiazoline to the imine carbon, resulting in the formation of the corresponding amine and the aromatic benzothiazole. acs.orgnih.gov

Kinetic isotope effect studies have shown that the cleavage of the C-H bond at the C2 position of the benzothiazoline is the rate-determining step in these transfer hydrogenation reactions. nih.gov The versatility of this system is highlighted by its ability to reduce a variety of substrates, including ketimines derived from acetophenones, propiophenones, α-keto esters, and trifluoromethyl ketones. nih.govacs.org Furthermore, benzothiazolines can be generated in situ from 2-aminobenzenethiol and an aldehyde, allowing for sequential one-pot reactions. nih.govcapes.gov.br

In some cases, benzothiazolines can also act as radical transfer reagents. Under thermal or photochemical conditions, they can undergo single-electron transfer (SET) to generate a benzothiazoline radical cation. nih.gov This radical cation can then release an alkyl or acyl radical, which can participate in carbon-carbon bond-forming reactions. nih.gov

A significant aspect of benzothiazoline-mediated transfer hydrogenations is the high degree of stereocontrol and enantioselectivity that can be achieved, particularly when using chiral catalysts. acs.orgnih.gov Chiral phosphoric acids have proven to be particularly effective in this regard, enabling the synthesis of optically active amines with excellent enantiomeric excess (ee). acs.orgthieme-connect.com

The enantioselectivity of the reaction is influenced by the structure of both the benzothiazoline and the chiral catalyst. nih.gov By tuning the substituent at the 2-position of the benzothiazoline and the 3,3'-positions of the BINOL-derived phosphoric acid catalyst, it is possible to optimize the reaction for high yields and enantioselectivities. nih.govacs.orgcapes.gov.br For instance, in the reduction of ketimines, benzothiazolines have been shown to provide higher enantioselectivities compared to the commonly used Hantzsch ester as a hydrogen donor. acs.orgacs.org

Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the origin of this enantioselectivity. nih.govacs.org These studies suggest a ten-membered transition state where the chiral phosphoric acid catalyst simultaneously activates both the ketimine and the benzothiazoline, creating a highly organized structure that directs the hydride transfer to a specific face of the imine. nih.gov This dual activation model explains the high levels of enantiocontrol observed in these reactions. nih.gov The use of 2-deuterated benzothiazolines has also been shown to produce α-deuterated amines with high enantioselectivity, further demonstrating the precise stereochemical control of this system. nih.gov

Table 1: Enantioselective Transfer Hydrogenation of Ketimines using Benzothiazoline This table presents a selection of results from the phosphoric acid-catalyzed transfer hydrogenation of various ketimines using a benzothiazoline as the hydrogen donor, showcasing the high yields and enantioselectivities achieved.

| Entry | Ketimine Substrate (R1, R2) | Catalyst | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl, Methyl | Chiral Phosphoric Acid | 90 | 98 | acs.org |

| 2 | 4-Methoxyphenyl, Methyl | Chiral Phosphoric Acid | 95 | 97 | acs.org |

| 3 | 2-Naphthyl, Methyl | Chiral Phosphoric Acid | 91 | 98 | acs.org |

| 4 | Phenyl, Ethyl | Chiral Phosphoric Acid | 92 | 96 | nih.gov |

| 5 | Phenyl, Isopropyl | Chiral Phosphoric Acid | 85 | 95 | nih.gov |

Data is illustrative and compiled from referenced studies.

Ring Transformation and Rearrangement Reactions of Benzothiazoline Derivatives

Benzothiazoline derivatives can undergo various ring transformation and rearrangement reactions, leading to the formation of other heterocyclic systems, most notably 1,4-benzothiazines. rsc.orgrsc.orgnih.gov These transformations often involve ring-opening followed by recyclization.

The conversion of benzothiazoles and their derivatives into 1,4-benzothiazines is a documented synthetic route. nih.gov One such method involves the oxidative ring-opening of 2-aminobenzothiazoles, followed by a [4+2] cycloaddition with alkenes to yield dihydro-1,4-benzothiazine derivatives. nih.gov Another approach involves the reaction of 2-aminothiophenol (B119425) with various substrates like α-haloketones, epoxides, or 1,3-dicarbonyl compounds, which can be considered as precursors to or are related to benzothiazoline intermediates that then rearrange to the more stable 1,4-benzothiazine ring system. rsc.orgnih.govacgpubs.org

For example, a one-pot synthesis of 1,4-benzothiazines has been achieved through the ring expansion of 1,3-benzothiazolium cations (derived from benzothiazoles) with α-haloketones under basic conditions. rsc.org

The mechanism of ring expansion from a five-membered benzothiazoline or its cationic benzothiazolium precursor to a six-membered 1,4-benzothiazine ring typically involves a series of steps. While the exact pathway can vary depending on the specific reactants and conditions, a general proposed mechanism involves the cleavage of the S-C2 bond of the thiazole (B1198619) ring. umich.edu

In the case of the reaction between a 1,3-benzothiazolium salt and an α-haloketone, the process is thought to proceed via an initial nucleophilic attack of the enolate of the ketone onto the electrophilic C2 of the benzothiazolium ring. This is followed by a ring-opening of the thiazole moiety and subsequent intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon of the former ketone, leading to the formation of the six-membered 1,4-benzothiazine ring after dehydration. rsc.org

Another proposed mechanism for ring expansion involves an episulphonium ion intermediate. rsc.org This was suggested in the ring expansion of 2-phenylmethylene-2H-1,4-benzothiazin-3(4H)-ones to 1,5-benzothiazepines, a related transformation that highlights the reactivity of the sulfur atom in these heterocyclic systems. rsc.org These transformations underscore the synthetic utility of the benzothiazole core as a building block for accessing larger, more complex heterocyclic structures. nih.gov

Theoretical Chemistry and Computational Studies

Electronic Structure and Bonding Analysis of the 2-Methylenebenzothiazoline System

The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational analyses, such as Frontier Molecular Orbital (FMO) theory and the calculation of quantum chemical descriptors, provide a quantitative framework for understanding the electronic nature of the 2-methylenebenzothiazoline system.

Frontier Molecular Orbital Theory (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. acs.orgscirp.org

In the context of 3-methyl-2-methylenebenzothiazoline, the exocyclic methylene (B1212753) group introduces significant electronic features. The π-system of the double bond interacts with the fused benzothiazole (B30560) ring, influencing the energy and distribution of the frontier orbitals. Computational studies on analogous heterocyclic systems reveal that the HOMO is often distributed over the electron-rich portions of the molecule, including the sulfur and nitrogen atoms and the π-system, while the LUMO is typically located on the electron-deficient sites. The precise energies and spatial distributions of these orbitals can be calculated using methods like Density Functional Theory (DFT). scirp.orgnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.6 | Energy difference indicating reactivity |

Note: These values are illustrative and representative of similar heterocyclic systems. Actual values for 3-methyl-2-methylenebenzothiazoline would require specific DFT calculations.

Quantum Chemical Descriptors (e.g., Electrophilicity Index, Hardness)

Beyond the HOMO-LUMO gap, several other quantum chemical descriptors provide a more nuanced understanding of reactivity. These descriptors are often derived from the energies of the frontier orbitals. researchgate.net

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to a change in its electron distribution. It is calculated as half the energy difference between the HOMO and LUMO: η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder molecule, which is less reactive. researchgate.net

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This global reactivity descriptor, introduced by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of different 2-methylenebenzothiazoline derivatives and for predicting their behavior in various chemical reactions.

Table 2: Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 eV | Indicates moderate reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 eV | Measure of electron-attracting power |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.66 eV | Propensity to accept electrons |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.

Computational Elucidation of Reaction Mechanisms Involving 2-Methylenebenzothiazoline

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the transition states and intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. A key aspect of this is the location and characterization of transition states—the highest energy points along the reaction coordinate.

For reactions involving 3-methyl-2-methylenebenzothiazoline, such as cycloadditions or reactions with electrophiles, DFT can be used to calculate the geometries and energies of the transition states. This information is crucial for determining the activation energy of a reaction, and thus its rate. Studies on similar heterocyclic systems have successfully used DFT to elucidate complex, multi-step reaction mechanisms. nih.gov

Origin of Stereoselectivity in Catalytic Pathways

Many chemical reactions can produce multiple stereoisomers, and understanding the origin of stereoselectivity is a major focus of chemical research. Computational studies can provide a detailed picture of how a catalyst or the inherent structure of the reactants influences the stereochemical outcome of a reaction.

By modeling the transition states leading to different stereoisomeric products, the energy differences between these pathways can be calculated. Even small energy differences can lead to a high preference for the formation of one stereoisomer over another. For catalytic reactions involving 2-methylenebenzothiazoline derivatives, DFT calculations can model the interaction of the substrate with the catalyst, revealing the subtle non-covalent interactions that dictate the stereoselective approach of the reactants.

Conformational Analysis and Molecular Dynamics Simulations of 2-Methylenebenzothiazoline Derivatives

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the spatial arrangements of atoms in a molecule and their movements over time.

Conformational analysis of derivatives of 2-methylenebenzothiazoline would involve identifying the various stable conformations (rotamers) and determining their relative energies. For example, substituents on the benzothiazoline (B1199338) ring system can adopt different spatial orientations, such as axial or equatorial positions in the case of a non-planar thiazoline (B8809763) ring. lumenlearning.comnih.gov The preference for one conformation over another is governed by steric and electronic effects.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior. nih.govbiointerfaceresearch.com By solving Newton's equations of motion for the atoms in a molecule, MD simulations can track the trajectory of each atom over time. This allows for the study of large-scale conformational changes, the flexibility of different parts of the molecule, and its interactions with solvent molecules or other reactants. For derivatives of 3-methyl-2-methylenebenzothiazoline, MD simulations can reveal how the molecule explores its conformational space and how its dynamic behavior might influence its binding to a biological target, for instance.

Advanced Spectroscopic Research Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques. ¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR, in turn, reveals the number and types of carbon atoms in a molecule. libretexts.org

For 3-methyl-2-methylenebenzothiazoline, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the exocyclic methylene (B1212753) group (=CH₂), and the protons of the N-methyl group (N-CH₃). The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, aromatic protons typically resonate in the range of δ 7.0-8.0 ppm, while the N-methyl protons would appear further upfield. organicchemistrydata.orgdocbrown.info

In the ¹³C NMR spectrum, separate signals would be observed for each unique carbon atom. The carbons of the benzene ring would appear in the aromatic region (typically δ 110-160 ppm). The sp²-hybridized carbon of the methylene group and the carbon of the N-methyl group would have characteristic chemical shifts. libretexts.orgorganicchemistrydata.org The quaternary carbons, such as the one at the junction of the thiazole (B1198619) and benzene rings, would also be identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-methyl-2-methylenebenzothiazoline

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| C=CH₂ | 4.5 - 5.5 | 90 - 110 |

| N-CH₃ | 3.0 - 4.0 | 30 - 40 |

| Aromatic C (quaternary) | - | 120 - 150 |

| N-C=C | - | 150 - 170 |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual values would need to be determined experimentally.

Advanced NMR Techniques (e.g., COSY, HMQC) for Complex Structures

For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve these ambiguities. sdsu.eduyoutube.com

A COSY experiment maps the coupling relationships between protons, showing which protons are adjacent to each other in the molecular structure. Cross-peaks in a COSY spectrum indicate that the two protons are spin-spin coupled, typically through two or three bonds. This would be crucial for assigning the signals of the protons on the benzothiazole (B30560) ring system. sdsu.edu

An HMQC or HSQC spectrum correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. For 3-methyl-2-methylenebenzothiazoline, this technique would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Stereochemical Assignments via Coupling Constants and Nuclear Overhauser Effect (NOE)

While 3-methyl-2-methylenebenzothiazoline itself does not have stereocenters, derivatives of it might. In such cases, NMR spectroscopy is a powerful tool for stereochemical assignment. The magnitude of the coupling constant (J-value) between two protons can provide information about the dihedral angle between them, which is crucial for determining relative stereochemistry.

The Nuclear Overhauser Effect (NOE) is another important NMR phenomenon used for determining spatial relationships between atoms. An NOE is observed between two protons that are close in space, regardless of whether they are bonded to each other. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can therefore be used to identify which groups are on the same side of a molecule. For a substituted derivative of 3-methyl-2-methylenebenzothiazoline, NOE data could be used to establish the relative orientation of substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. st-andrews.ac.uk This high precision allows for the determination of the elemental composition of the molecule. For 3-methyl-2-methylenebenzothiazoline (C₉H₉NS), the exact mass can be calculated and compared to the experimentally determined mass to confirm the molecular formula.

Table 2: Calculated Exact Mass for 3-methyl-2-methylenebenzothiazoline

| Molecular Formula | Isotope | Atomic Mass (Da) | Calculated Exact Mass (Da) |

| C₉H₉NS | ¹²C | 12.0000 | 163.0456 |

| ¹H | 1.0078 | ||

| ¹⁴N | 14.0031 | ||

| ³²S | 31.9721 |

Interpretation of Fragmentation Pathways for Structural Insights

In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the structure of the molecule and can be used to piece together its connectivity. libretexts.orglibretexts.orgchemguide.co.uk

For 3-methyl-2-methylenebenzothiazoline, the fragmentation would likely involve the loss of small, stable neutral molecules or radicals. For example, the loss of the methyl group (•CH₃) from the molecular ion would result in a fragment ion with a specific m/z value. Cleavage of the thiazole ring could also lead to characteristic fragments. The stability of the resulting carbocations and radical cations often dictates the most likely fragmentation pathways. libretexts.org By analyzing the m/z values of the major fragment ions, the structure of the original molecule can be confirmed.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule. Together, they provide a comprehensive vibrational profile of the molecule. The selection rules for IR and Raman activity differ: IR transitions require a change in the dipole moment of the molecule during the vibration, while Raman transitions require a change in the polarizability. thermofisher.com

The vibrational spectrum of 3-methyl-2-methylenebenzothiazoline is characterized by the distinct contributions of its two primary components: the exocyclic 2-methylene group and the fused benzothiazoline (B1199338) ring system.

The 2-methylene group (=CH₂) is expected to exhibit several characteristic vibrational modes. The C=C stretching vibration is a key feature and typically appears as a strong band in the Raman spectrum due to the high polarizability of the double bond. thermofisher.com This band is anticipated in the region of 1650-1600 cm⁻¹. The C-H stretching vibrations of the methylene group are expected to occur just above 3000 cm⁻¹, a region that distinguishes them from the C-H stretches of saturated alkyl groups. Additionally, out-of-plane C-H bending (wagging) vibrations are characteristic and often produce strong bands in the IR spectrum, typically in the 900-800 cm⁻¹ range.

The benzothiazoline moiety contributes a more complex set of vibrations. The aromatic C-H stretching vibrations of the benzene ring are expected in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region of both IR and Raman spectra. The C-N stretching vibration of the thiazoline (B8809763) ring is expected to appear in the 1350-1250 cm⁻¹ range. The C-S stretching vibration is often weak in the IR spectrum and is typically observed in the 700-600 cm⁻¹ region. The presence of the methyl group attached to the nitrogen atom (N-CH₃) will introduce its own characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes.

A hypothetical breakdown of the expected vibrational modes is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Moiety |

| Aromatic C-H Stretch | 3100 - 3000 | Benzothiazoline |

| =C-H Stretch | > 3000 | 2-Methylene |

| N-CH₃ Stretch | 2975 - 2950 (asym), 2880 - 2860 (sym) | N-Methyl |

| C=C Stretch | 1650 - 1600 | 2-Methylene |

| Aromatic C=C Stretch | 1600 - 1450 | Benzothiazoline |

| N-CH₃ Bend | 1470 - 1440 (asym), 1380 - 1370 (sym) | N-Methyl |

| C-N Stretch | 1350 - 1250 | Benzothiazoline |

| =C-H Out-of-Plane Bend | 900 - 800 | 2-Methylene |

| C-S Stretch | 700 - 600 | Benzothiazoline |

This table represents expected ranges based on general spectroscopic principles and data for related compounds. Precise values for 3-methyl-2-methylenebenzothiazoline would require experimental measurement or theoretical calculation.

UV-Visible Spectroscopy in Conjugated System Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals. For organic molecules, the most common electronic transitions are π → π* and n → π*. The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; as conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift to longer wavelengths.

The UV-Visible spectrum of 3-methyl-2-methylenebenzothiazoline is dominated by the conjugated π-system that extends over the benzothiazoline ring and the exocyclic methylene group. This conjugation is key to its electronic properties.

The primary electronic transitions expected for this molecule are of the π → π * type, arising from the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the conjugated system. These transitions are typically intense. Additionally, the presence of the nitrogen and sulfur heteroatoms with their lone pairs of electrons allows for n → π * transitions, where a non-bonding electron is promoted to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The absorption maxima (λmax) for methylenebenzothiazoline derivatives are influenced by the electronic nature of the substituents on the ring and the solvent polarity. The conjugated system in 3-methyl-2-methylenebenzothiazoline is expected to result in significant absorption in the UV region. Based on related structures, one would anticipate strong π → π* transitions. The exact position of the λmax values would need to be determined experimentally, but a hypothetical representation is provided in the table below.

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 250 - 350 | Conjugated Benzothiazoline-Methylene System |

| n → π | > 350 | N and S heteroatoms |

This table provides a generalized expectation. The actual λmax values are sensitive to the specific molecular environment and solvent used for the measurement.

Q & A

Basic: What are the most reliable synthetic routes for preparing 3-methyl-2-methylene-benzothiazoline, and how can reaction conditions be optimized?

Answer:

The synthesis of 3-methyl-2-methylene-benzothiazoline typically involves condensation reactions. A common method is the reaction of 2-aminothiophenol with methyl-substituted ketones (e.g., acetylacetone) under reflux in polar aprotic solvents like ethanol or methanol . Optimization strategies include:

- Catalyst use : Acidic or basic catalysts (e.g., acetic acid or pyridine) can accelerate imine formation.

- Temperature control : Maintaining 60–80°C improves yield by minimizing side reactions like oxidation of the thiol group .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) effectively isolates the product. For higher purity, recrystallization from ethanol is recommended .

Advanced: How do steric and electronic effects of substituents on benzothiazoline influence enantioselectivity in asymmetric transfer hydrogenation?

Answer:

Enantioselectivity in transfer hydrogenation is governed by the interplay between the 2-substituent of benzothiazoline and the chiral phosphoric acid catalyst. Key factors include:

- Steric bulk : Bulky substituents (e.g., aryl groups) at the 2-position enhance stereochemical control by restricting rotational freedom in the transition state .

- Electronic tuning : Electron-withdrawing groups (e.g., nitro) increase the hydride-donating ability of benzothiazoline, accelerating reduction while maintaining selectivity .

- Cooperative catalysis : DFT studies show that the phosphoric acid activates the ketimine via hydrogen bonding, while the benzothiazoline’s substituent aligns the hydride transfer trajectory .

Basic: What spectroscopic and computational tools are essential for characterizing 3-methyl-2-methylene-benzothiazoline?

Answer:

- Experimental techniques :

- Computational methods :

Advanced: What mechanistic role does benzothiazoline play in photo-induced electron transfer (PET) reactions for radical cyclopropanation?

Answer:

In PET-driven cyclopropanation, benzothiazoline acts as a self-sensitized photoreductant :

- EDA complex formation : Benzothiazoline (electron donor) and redox-active esters (acceptors) form a charge-transfer complex, confirmed by ¹H NMR NOE experiments .

- Radical generation : Visible light irradiation triggers single-electron transfer, producing a cyclopropyl radical and benzothiazoline radical cation .

- HAT selectivity : The benzylic C–H bond of benzothiazoline preferentially donates hydrogen, favoring cis-cyclopropane products (kinetic control) . Quantum yield studies rule out chain mechanisms, emphasizing the EDA pathway .

Advanced: How can researchers investigate the interaction of 3-methyl-2-methylene-benzothiazoline derivatives with DNA?

Answer:

Methodologies include:

- UV-Vis and fluorescence spectroscopy : Monitor hypochromism or quenching of DNA-bound benzothiazoline, indicating intercalation or groove binding .

- Viscosity measurements : Increased DNA viscosity upon ligand binding supports intercalation .

- DFT and molecular docking : Predict binding modes (e.g., minor groove vs. intercalation) and calculate binding energies .

- Thermodynamic analysis : Van’t Hoff plots (ΔG, ΔH, ΔS) derived from temperature-dependent binding constants reveal entropy-driven or enthalpy-driven interactions .

Basic: What analytical techniques are suitable for detecting benzothiazoline derivatives in biological or environmental matrices?

Answer:

- HPLC-MS/MS : Provides high sensitivity and specificity, using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .

- Fluorescence probes : Derivatives functionalized with fluorophores (e.g., coumarin) enable selective detection of superoxide anions via emission quenching .

- Electrochemical sensors : Cyclic voltammetry detects redox-active benzothiazolines, with oxidation peaks near +0.8 V (vs. Ag/AgCl) .

Advanced: How does benzothiazoline compare to Hantzsch esters in organocatalytic reductions, and when is it preferred?

Answer:

Benzothiazoline offers advantages in:

- Stability : Stable at room temperature under inert atmospheres, unlike Hantzsch esters, which degrade upon storage .

- Tunability : Substituents at the 2-position allow fine-tuning of redox potential and enantioselectivity .

- Deuterium labeling : 2-Deuterated benzothiazoline enables synthesis of α-deuterated amines (kH/kD = 3.8), useful for isotopic tracing .

Hantzsch esters remain preferable for non-polar substrates due to higher solubility in aprotic solvents .

Advanced: What computational strategies elucidate the relationship between benzothiazoline’s electronic structure and bioactivity?

Answer:

- QSAR modeling : Correlates molecular descriptors (e.g., logP, HOMO-LUMO gap) with antimicrobial or anticancer activity .

- Molecular dynamics (MD) : Simulates ligand-receptor binding kinetics, identifying key residues for interactions .

- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., BBB permeability) based on benzothiazoline’s polarity and molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.